Mannosyl(5)-N-acetyl(2)-glucose

Description

Overview of N-linked Glycosylation Pathways and their Biological Significance

N-linked glycosylation commences with the synthesis of a lipid-linked oligosaccharide (LLO) precursor, Dolichol-P-P-Glc₃Man₉GlcNAc₂, on the ER membrane. nih.govnih.gov This 14-sugar glycan is then transferred en bloc by the oligosaccharyltransferase (OST) complex to a nascent polypeptide chain at a specific consensus sequence, Asn-X-Ser/Thr (where X can be any amino acid except proline). wikipedia.orgnih.govyoutube.com

Following its transfer to the protein, the N-glycan undergoes a series of processing steps. Initially, three glucose residues and one mannose residue are removed in the ER. researchgate.net This trimming is a critical component of the quality control system for glycoprotein (B1211001) folding. wikipedia.org The glycoprotein then moves to the Golgi apparatus for further modifications, which are carried out by a battery of glycosidases and glycosyltransferases. nih.gov These modifications ultimately give rise to the three main classes of N-glycans: high-mannose, complex, and hybrid. creative-proteomics.comwikipedia.org

The biological significance of N-linked glycosylation is extensive. It plays a vital role in:

Protein folding and stability: Glycans are highly soluble and can directly stabilize protein structure. They also mediate a crucial quality control checkpoint in the ER, preventing the aggregation of misfolded proteins. wikipedia.orgcreative-proteomics.com

Cellular trafficking: Glycans can act as signals that direct glycoproteins to their correct subcellular locations. wikipedia.org

Cell-cell and cell-matrix interactions: Glycosylation is fundamental to cell adhesion processes, including those used by the immune system, through the interaction of glycans with sugar-binding proteins called lectins. wikipedia.orgwikipedia.org

Immune response: The glycosylation patterns on immunoglobulins modulate their effector functions. wikipedia.org Glycans are also involved in the discrimination between "self" and "non-self," which is critical for preventing autoimmune diseases. wikipedia.org

Modulation of protein function: The attached N-glycan can directly influence the biological activity of a protein, sometimes acting as an on/off switch. wikipedia.org

Importance of High-Mannose Oligosaccharides in Eukaryotic Systems

High-mannose oligosaccharides are a class of N-glycans characterized by the presence of multiple mannose residues and a core structure of two N-acetylglucosamine units. wikipedia.org They are essential intermediates in the N-glycosylation pathway and also exist as mature structures on certain glycoproteins. nih.gov

The significance of high-mannose glycans in eukaryotic systems is multifaceted:

Protein Quality Control: In the ER, specific high-mannose structures are recognized by lectin chaperones, such as calnexin (B1179193) and calreticulin, which assist in the proper folding of glycoproteins.

Lysosomal Targeting: A specialized pathway targets lysosomal hydrolases for delivery to the lysosome. This process involves the phosphorylation of mannose residues on high-mannose N-glycans in the cis-Golgi, creating a mannose-6-phosphate (B13060355) (Man-6-P) recognition marker. nih.govnih.gov This marker is recognized by Man-6-P receptors that mediate the transport of these enzymes to the lysosome. nih.gov

Immune Recognition: High-mannose glycans on the surface of pathogens can be recognized by mannose-binding lectins of the innate immune system, initiating an immune response. Conversely, some viruses, like HIV, use a dense shield of high-mannose glycans to evade the host immune system. wikipedia.org

Nutrient Source for Microbiota: Host-derived high-mannose N-glycans serve as a crucial nutrient source for beneficial gut bacteria, such as Bifidobacterium longum. nih.gov These bacteria have evolved specific enzymatic machinery to degrade and metabolize these complex carbohydrates. nih.gov

Position of Mannosyl(5)-N-acetyl(2)-glucose (Man₅GlcNAc₂) as a Key Intermediate in N-Glycan Biosynthesis and Processing

The journey of an N-glycan from its initial large precursor to its final mature form involves a series of precise trimming and addition steps. After the initial processing in the ER, the glycoprotein carrying a Man₈GlcNAc₂ or Man₉GlcNAc₂ structure enters the cis-Golgi. Here, Golgi α-mannosidase I enzymes remove additional α1,2-linked mannose residues to generate Man₅GlcNAc₂. nih.govnih.gov

The formation of Man₅GlcNAc₂ represents a critical branch point in the N-glycan processing pathway. nih.govbiocyc.org It is the pivotal intermediate that determines whether an N-glycan will remain as a high-mannose type or be further processed into a hybrid or complex type. researchgate.netnih.gov

The fate of Man₅GlcNAc₂ is determined by the interplay of several enzymes in the medial-Golgi:

If Man₅GlcNAc₂ is acted upon by N-acetylglucosaminyltransferase I (GlcNAcT-I), which adds an N-acetylglucosamine residue, it is committed to the pathway for forming hybrid and complex N-glycans. researchgate.netnih.gov

This newly formed structure, GlcNAcMan₅GlcNAc₂, is then a substrate for α-mannosidase II, which removes two more mannose residues to create the core structure for all complex N-glycans. nih.govnih.gov

If Man₅GlcNAc₂ is not modified by GlcNAcT-I, it may remain as a mature high-mannose glycan on the final glycoprotein. nih.gov

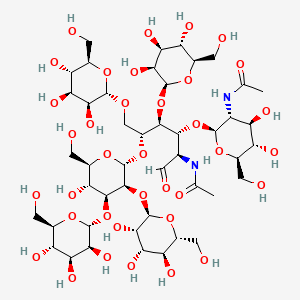

The structure of Man₅GlcNAc₂ consists of a core of two N-acetylglucosamine residues linked to three mannose branches. nih.govresearchgate.net This specific arrangement is crucial for its recognition by the various processing enzymes in the Golgi.

Research Scope and Contemporary Challenges in Man₅GlcNAc₂ Studies

The central role of Man₅GlcNAc₂ in N-glycan biosynthesis makes it a significant subject of research in glycobiology. Current research efforts are focused on several key areas, though they face considerable challenges.

Research Scope:

Enzymatic Regulation: Understanding the precise mechanisms that regulate the activity and substrate specificity of the enzymes that produce and modify Man₅GlcNAc₂, such as Golgi mannosidases and GlcNAcT-I, is a major focus.

Structural Dynamics: Investigating the three-dimensional conformation of Man₅GlcNAc₂ and how its structure influences its interaction with processing enzymes is crucial. oup.com The N-acetyl groups of the core GlcNAc₂ are believed to play a role in stabilizing a folded conformation that may be important for recognition by these enzymes. oup.com

Cellular Modeling: Developing computational models of the N-glycosylation pathway to predict how changes in enzyme levels or cellular conditions affect the distribution of different glycan structures, including Man₅GlcNAc₂, is an active area of research. nih.gov

Contemporary Challenges:

Synthesis and Availability: Obtaining pure, structurally defined Man₅GlcNAc₂ and related oligosaccharides for research is a significant hurdle. omicronbio.comnih.gov While chemical and chemo-enzymatic synthesis methods have been developed, they are often complex and yield limited quantities. oup.comomicronbio.comnih.gov

Analytical Complexity: The inherent heterogeneity of glycoproteins, where a single protein can have multiple glycosylation sites occupied by a variety of different glycan structures (glycoforms), makes detailed structural analysis challenging. ox.ac.uk

Functional Redundancy: The existence of multiple enzymes with overlapping functions in the glycosylation pathway can complicate the interpretation of genetic knockout studies.

Dynamic Nature: The processing of N-glycans is a dynamic process, and capturing the transient intermediates, including Man₅GlcNAc₂, within the complex environment of the Golgi apparatus is technically demanding.

Overcoming these challenges will be essential for a more complete understanding of the intricate role of Man₅GlcNAc₂ in health and disease, and for the potential development of therapeutic strategies that target the N-glycosylation pathway.

Properties

CAS No. |

70573-04-5 |

|---|---|

Molecular Formula |

C46H78N2O36 |

Molecular Weight |

1235.1 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-5-[(2R,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-1-oxo-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C46H78N2O36/c1-11(56)47-13(3-49)37(81-41-21(48-12(2)57)28(64)22(58)14(4-50)74-41)38(82-43-34(70)30(66)24(60)16(6-52)76-43)20(10-73-42-33(69)29(65)23(59)15(5-51)75-42)80-46-40(84-45-36(72)32(68)26(62)18(8-54)78-45)39(27(63)19(9-55)79-46)83-44-35(71)31(67)25(61)17(7-53)77-44/h3,13-46,50-55,58-72H,4-10H2,1-2H3,(H,47,56)(H,48,57)/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,44+,45+,46+/m0/s1 |

InChI Key |

HNQXDLYBFNWFEE-VHZSLYHRSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC(C(C=O)NC(=O)C)C(C(COC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(C=O)NC(=O)C)C(C(COC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O |

Other CAS No. |

70573-04-5 |

Synonyms |

Man5GlcNAc2 mannosyl(5)-N-acetyl(2)-glucose |

Origin of Product |

United States |

Structural Characterization and Isomeric Diversity of Mannosyl 5 N Acetyl 2 Glucose

Elucidation of the Core Man₅GlcNAc₂ Structure

The fundamental structure of Man₅GlcNAc₂ consists of a heptasaccharide core: five mannose (Man) residues linked to a chitobiose core of two N-acetylglucosamine (GlcNAc) residues. This core is assembled in the endoplasmic reticulum and Golgi apparatus during the processing of N-glycans on newly synthesized proteins. ontosight.ai The canonical, and often most abundant, form of Man₅GlcNAc₂ is derived from the larger Man₉GlcNAc₂ precursor through the enzymatic removal of specific mannose residues.

Bovine ribonuclease B (RNase B), a well-studied glycoprotein (B1211001), has served as a primary model for the structural elucidation of high-mannose glycans. worthington-biochem.com The Man₅GlcNAc₂ glycan is the most abundant glycoform released from RNase B, representing approximately 57% of the total glycan species. nih.govnih.gov Its structure has been rigorously confirmed through sequential mass spectrometry (MSⁿ) analysis. This technique involves the systematic fragmentation of the molecule in an ion trap, allowing for the precise determination of its topology and monomer connectivity. nih.gov The data acquired from this method supports the established canonical structure of Man₅GlcNAc₂. nih.gov

Analysis of Specific Glycosidic Linkages (e.g., α1-2, α1-3, α1-6 Mannose Linkages)

The five mannose residues and two N-acetylglucosamine units in Man₅GlcNAc₂ are connected by glycosidic bonds, and the specific arrangement of these linkages defines the molecule's unique architecture. The mannose residues are linked to the core via α1-3 and α1-6 linkages, forming two main antennae. Further mannose residues are then attached to these antennae via α1-2 and α1-3 linkages.

The determination of these specific linkages is a critical and challenging aspect of carbohydrate analysis. nih.gov Several advanced analytical techniques are employed for this purpose:

Mass Spectrometry (MS): Techniques like post-source decay (PSD) in MALDI-TOF MS and collision-induced dissociation (CID) in tandem MS can cleave glycosidic bonds, producing fragment ions whose masses reveal the original connectivity. nih.gov By comparing fragmentation patterns to libraries of known structures, linkage and branching patterns can be identified. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method, often following chemical derivatization such as permethylation, provides rapid and quantifiable analysis of glycosidic linkages. Permethylation protects the free hydroxyl groups, and after acid hydrolysis, the positions of the original linkages are revealed as free hydroxyls, which can then be identified by MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for the structural characterization of glycans, providing detailed information about the anomeric configurations (α or β) and linkage positions of each monosaccharide residue. nih.gov

In Man₅GlcNAc₂, the analysis has confirmed a trimannosyl core with two antennae. For example, in certain isomers, trisaccharide antennae are found extending from the mannose core at the 6- and 3-positions. nih.gov The precise identification of linkages, such as distinguishing between α1-4 and α1-6 linkages, is achievable with modern mass spectrometry methods. nih.gov

Identification and Characterization of Man₅GlcNAc₂ Isomers

While a single "canonical" structure for Man₅GlcNAc₂ is often cited, in reality, it exists as a population of structural isomers. These isomers share the same composition (five mannoses and two GlcNAcs) but differ in the arrangement and linkage of the mannose residues on the trimannosyl core. This isomerism is a result of the differential processing of the Man₉GlcNAc₂ precursor by various mannosidases in the Golgi apparatus.

Recent advancements in analytical technology have revealed a previously underappreciated level of isomeric complexity. Studies have identified multiple topologies and structural isomers within the Man₅GlcNAc₂ glycomer. nih.gov Furthermore, each structural isomer can exist as two anomers (α and β) at the reducing end GlcNAc, adding another layer of diversity. nih.gov

Bovine ribonuclease B is a key biological source for studying Man₅GlcNAc₂ isomerism. While it was once thought to possess a single Man₅GlcNAc₂ structure, detailed analysis using ion trap mass spectrometry has resolved and structurally characterized multiple isomers. nih.gov These isomers represent remnants of Golgi processing that fall within the footprint of the larger Man₉GlcNAc₂ structure. nih.gov

A comprehensive study identified three distinct topologies and four structural isomers of Man₅GlcNAc₂ released from bovine ribonuclease B. nih.gov This finding underscores that even from a single glycoprotein at a single glycosylation site, a mixture of isomers is present. nih.govnih.gov Isomers have also been identified from other sources, such as black beans, indicating that this structural diversity is a widespread feature of N-glycans. nih.gov

| Isomer Designation | Topology | Description |

|---|---|---|

| 5A₁,₂ | T1 | The canonical and most abundant structure. |

| 5A₂,₃ | T2 | A structural isomer with a different linkage arrangement on one antenna. |

| 5A₁,₃ | T2 | Another structural isomer sharing the T2 topology but with a different linkage. |

| 5A₂B₂ | T3 | An isomer with a distinct third topology, indicating a different branching pattern. |

Data sourced from Reinhold et al. nih.gov

Distinguishing between closely related glycan isomers is a significant analytical challenge. Because isomers have the same mass, standard mass spectrometry alone is insufficient. Therefore, separation techniques coupled with structural analysis are required.

| Methodology | Principle | Application |

|---|---|---|

| Ion Trap Mass Spectrometry (MSⁿ) | Sequentially fragments precursor ions to generate unique fragmentation pathways that define topology and linkage. | Used to resolve and characterize four distinct Man₅GlcNAc₂ isomers from RNase B without prior chromatographic separation. nih.gov |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size, shape, and charge in the gas phase before mass analysis. Different isomers have different drift times. | Effectively differentiates glycan isomers from RNase B, allowing for the acquisition of isomer-specific fragmentation spectra. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates isomers in the liquid phase based on their differential interactions with a stationary phase. Porous Graphitized Carbon (PGC) columns are particularly effective for separating glycan anomers and isomers. | Used to separate at least four Man₅GlcNAc₂ isomers from black beans prior to structural determination by MSⁿ. nih.gov |

These methods leverage subtle differences in the physical and chemical properties of the isomers. For instance, IMS-MS separates isomers based on their three-dimensional shape in the gas phase, while HPLC separates them based on differences in polarity and interaction with the column material. nih.govnih.gov The subsequent fragmentation by MSⁿ provides the detailed structural information needed to identify the specific linkages and branching patterns of each separated isomer. nih.govnih.gov

Conformational Analysis and Dynamics of Man₅GlcNAc₂ Structures

The conformation of Man₅GlcNAc₂ is primarily dictated by the rotational freedom around its numerous glycosidic linkages. uni-luebeck.de The stability of different conformations is influenced by factors such as:

Torsional Strain: Repulsive forces between bonding electrons of adjacent atoms. chemistrysteps.com

Steric Interactions: Crowding of bulky groups that come into close proximity. chemistrysteps.com

The specific combination of α1-2, α1-3, and α1-6 linkages in the different Man₅GlcNAc₂ isomers results in distinct conformational preferences and varying degrees of flexibility. uni-luebeck.de For example, branching can significantly restrict the flexibility of a glycosidic linkage compared to its state in a simple disaccharide. uni-luebeck.de

The study of these conformations relies on both experimental techniques and computational modeling. NMR spectroscopy can provide data on through-space interactions (via the Nuclear Overhauser Effect, NOE) that are dependent on the molecule's conformation. uni-luebeck.de This experimental data can then be used in conjunction with computational methods, such as Metropolis Monte Carlo simulations, to model the distribution of possible conformations and assess the flexibility of each glycosidic bond. uni-luebeck.de While a detailed conformational model for each Man₅GlcNAc₂ isomer is complex to generate, this analysis is essential for understanding how these glycans present different recognition surfaces for biological interactions.

Catabolism and Degradation Pathways of Mannosyl 5 N Acetyl 2 Glucose

N-Glycan Processing and Trimming in the Endoplasmic Reticulum and Golgi Apparatus

N-linked glycosylation begins in the endoplasmic reticulum (ER) with the co-translational transfer of a large, pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains. nih.govresearchgate.net Following this transfer, the glycan undergoes a series of trimming and processing reactions in both the ER and the Golgi apparatus. nih.govfrontiersin.org This maturation process involves the sequential removal of glucose and mannose residues by specific glycosidases, which is crucial for proper protein folding and trafficking. nih.govnih.gov

The conversion of the initial Man₉GlcNAc₂ structure to Man₅GlcNAc₂ is orchestrated by a class of enzymes known as α-mannosidases. This trimming process is a critical step that dictates the glycoprotein's fate.

ER α-Mannosidase I (ERManI): This enzyme, located in the ER, is among the first mannosidases to act on the N-glycan after the initial glucose trimming. nih.gov It specifically cleaves a single α-1,2-linked mannose residue from the B-branch of the Man₉GlcNAc₂ structure to produce a specific isomer of Man₈GlcNAc₂. nih.govmdpi.com This action is considered a key step in the quality control process, acting as a timer for glycoprotein (B1211001) folding. nih.gov Inhibition of ER Mannosidase I has been shown to suppress the degradation of misfolded glycoproteins. nih.gov

Golgi α-Mannosidase I: Following transport from the ER to the Golgi apparatus, further mannose trimming occurs. The Golgi Mannosidase I family, which includes isoforms like Mannosidase IA and IB, continues the removal of α-1,2-mannose residues. nih.govnih.gov These enzymes are responsible for converting larger mannose structures, such as Man₉GlcNAc₂ and Man₈GlcNAc₂, into the crucial Man₅GlcNAc₂ intermediate, which is a prerequisite for the synthesis of complex and hybrid N-glycans. nih.govbiorxiv.org

Table 1: Key α-Mannosidases in Man₅GlcNAc₂ Production

| Enzyme | Location | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| ER α-Mannosidase I (ERManI) | Endoplasmic Reticulum | Man₉GlcNAc₂ | Man₈GlcNAc₂ (Isomer B) | Initiates mannose trimming; quality control timer. nih.govmdpi.com |

| Golgi α-Mannosidase I (IA, IB) | cis-Golgi | Man₉GlcNAc₂ to Man₆GlcNAc₂ | Man₅GlcNAc₂ | Generates the key intermediate for further glycan diversification or degradation targeting. nih.govnih.gov |

The term Man₅GlcNAc₂ can refer to several different isomers, and the specific isomer produced can influence the glycoprotein's fate. Research has shown that the trimming process is not random; the accessibility of the glycan on the protein's surface can influence which mannose residues are removed by mannosidases. nih.gov This selective trimming leads to the generation of distinct isomers. For instance, studies on beans have identified as many as five different isomers of Man₅GlcNAc₂. consensus.app The production of a specific isomer, Man₈GlcNAc₂ (isomer B), by ERManI is recognized as a signal for secretion, whereas other isomers may be precursors for degradation pathways. mdpi.com This specificity underscores the sophisticated nature of the glycan processing machinery in encoding information about the underlying protein's folding status.

Endoplasmic Reticulum-Associated Degradation (ERAD) of Misfolded Glycoproteins

When proteins fail to fold correctly, they pose a threat to cellular homeostasis. The cell employs a rigorous quality control system called Endoplasmic Reticulum-Associated Degradation (ERAD) to identify and eliminate these terminally misfolded proteins. nih.govmdc-berlin.de The ERAD process involves three main steps: recognition of the misfolded substrate, retro-translocation of the protein from the ER back into the cytosol, and subsequent degradation by the ubiquitin-proteasome system. wikipedia.org

The N-linked glycan on a glycoprotein serves as a critical signal for the ERAD pathway. frontiersin.orgfrontiersin.org Extensive trimming of mannose residues from the Man₉GlcNAc₂ core is a key signal that flags a glycoprotein for degradation. nih.gov This process is so crucial that inhibiting class I α-mannosidases prevents the degradation of misfolded glycoproteins. nih.govnih.gov The removal of mannose residues serves two purposes: it prevents the glycoprotein from re-entering the calnexin (B1179193)/calreticulin folding cycle, and it creates a specific structure that is recognized by ERAD lectins. nih.govmdpi.com A critical signal for ERAD is the generation of a glycan with an exposed α1,6-linked mannose residue, which is then bound by lectins such as OS-9, marking the protein for destruction. frontiersin.org

The generation of Man₅GlcNAc₂ and related smaller glycans (e.g., Man₆GlcNAc₂) on misfolded proteins is a definitive signal for their commitment to the ERAD pathway. nih.gov Studies have demonstrated that glycoproteins carrying the Man₅GlcNAc₂ structure are degraded preferentially over those with larger, unprocessed Man₉GlcNAc₂ glycans. nih.gov

This structure serves as a recognition motif for specific lectins that are components of the ERAD machinery. Proteins known as ER degradation-enhancing α-mannosidase-like proteins (EDEMs) and other lectins like OS-9 and XTP3-B bind to these trimmed mannose structures. wikipedia.orgfrontiersin.orgmolbiolcell.org This binding event facilitates the extraction of the misfolded glycoprotein from the folding cycle and targets it to the retro-translocation machinery for its eventual degradation in the cytosol. wikipedia.orgmdpi.com By lacking the terminal mannose residue that is recognized by the re-glucosylating enzyme UGGT, the Man₅GlcNAc₂-bearing protein is effectively prevented from further folding attempts and is irrevocably targeted for disposal. nih.gov

Table 2: Glycan Structure and Glycoprotein Fate

| Predominant Glycan Structure | Cellular Location | Associated Process | Outcome for Glycoprotein |

|---|---|---|---|

| Glc₁Man₉GlcNAc₂ | Endoplasmic Reticulum | Calnexin/Calreticulin Cycle | Chaperone-assisted folding. |

| Man₈GlcNAc₂ (Isomer B) | ER / Golgi | Secretory Pathway | Transport out of the ER. mdpi.com |

| Man₅GlcNAc₂ / Man₆GlcNAc₂ | Endoplasmic Reticulum | ER-Associated Degradation (ERAD) | Recognition by ERAD lectins (e.g., OS-9, EDEMs) and targeting for proteasomal degradation. frontiersin.orgnih.gov |

Once a misfolded glycoprotein is retro-translocated into the cytosol for degradation, its N-glycan chain is cleaved off by the enzyme peptide:N-glycanase (PNGase). nih.govresearchgate.net This releases the entire oligosaccharide as a free oligosaccharide (FOS). These FOSs must then be catabolized to prevent their accumulation, which can be toxic to the cell.

The primary enzyme responsible for the initial processing of these FOSs in the cytosol is the cytosolic α-mannosidase, Man2C1. nih.gov This enzyme trims the larger FOSs, such as Man₈GlcNAc₂ and Man₉GlcNAc₂, down to smaller structures, including Man₅GlcNAc. nih.govnih.gov The activity of Man2C1 is a crucial step in the non-lysosomal catabolic pathway for N-glycans. researchgate.net A deficiency in Man2C1 leads to a significant accumulation of large FOSs in the cytosol, which is associated with neuronal degeneration and tissue damage. nih.gov Following processing by Man2C1, the smaller oligosaccharides can be transported into the lysosome for their complete degradation into monosaccharides. nih.gov

Microbial and Enzymatic Degradation of Man₅GlcNAc₂ and Related Oligosaccharides

The catabolism of high-mannose N-glycans, such as Mannosyl(5)-N-acetyl(2)-glucose (Man₅GlcNAc₂), is a critical process for many microorganisms, particularly those inhabiting the human gut. These bacteria have evolved sophisticated enzymatic machinery to deconstruct these complex carbohydrates, deriving essential carbon and energy for their survival. The degradation pathways primarily involve the sequential action of various glycoside hydrolases and, as more recently discovered, energy-efficient phosphorylase-dependent routes.

Bacterial Glycoside Hydrolases (e.g., α-(1,2)-mannosidase, endo-β-N-acetylglucosaminidase)

The breakdown of Man₅GlcNAc₂ and larger high-mannose N-glycans by bacteria is a stepwise process orchestrated by a suite of glycoside hydrolases (GHs). These enzymes exhibit high specificity for the different glycosidic linkages within the N-glycan structure. The process often begins with the liberation of the entire glycan from its parent glycoprotein, followed by the systematic trimming of its mannose residues.

Key enzymes in this process include endo-β-N-acetylglucosaminidases (ENGases) and various α-mannosidases. nih.govnih.gov ENGases, typically belonging to GH families 18 and 85, are responsible for cleaving the β-1,4 linkage within the chitobiose core (GlcNAc₂) of the N-glycan, releasing it from the asparagine residue of the protein. nih.govnih.gov For instance, the human gut symbiont Bacteroides thetaiotaomicron utilizes a GH18 ENGase to detach high-mannose N-glycans, which are then transported into the periplasm for further degradation. nih.govnih.gov Similarly, Bifidobacterium longum, an early colonizer of the infant gut, also secretes an ENGase to initiate N-glycan processing. nih.gov

Once the glycan is accessible, a consortium of α-mannosidases works to dismantle the mannose arms. These enzymes are classified into different GH families based on sequence similarity, with families GH38, GH92, and GH125 being particularly important for high-mannose N-glycan degradation. nih.gov They selectively cleave α-1,2, α-1,3, and α-1,6 mannosidic linkages. For example, the degradation of Man₉GlcNAc₂ down to Man₅GlcNAc₂ is accomplished by α-1,2-mannosidases that trim the terminal mannose residues. researchgate.net Bifidobacterium longum employs three distinct GH38 α-mannosidases along with a specific GH125 α-1,6-mannosidase to cooperatively break down the mannan structure. nih.gov The specific action of these enzymes allows bacteria to efficiently process a variety of high-mannose structures they encounter in their environment.

| Enzyme Type | GH Family | Function | Example Organism | Reference |

|---|---|---|---|---|

| endo-β-N-acetylglucosaminidase (ENGase) | GH18 | Cleaves the chitobiose core, releasing the N-glycan from the glycoprotein. | Bacteroides thetaiotaomicron | nih.govnih.gov |

| α-mannosidase | GH92 | Trims α-linked mannose residues in the periplasm. | Bacteroides thetaiotaomicron | nih.gov |

| α-mannosidase | GH38 | Acts cooperatively to trim α-1,2, α-1,3, and α-1,6 mannosyl arms. | Bifidobacterium longum | nih.gov |

| α-1,6-mannosidase | GH125 | Specifically cleaves α-1,6-mannosyl linkages. | Bifidobacterium longum | nih.gov |

| α-1,2-mannosidase | GH92 | Trims terminal α-1,2-linked mannose residues to generate Man₅GlcNAc₂. | Streptococcus pneumoniae | researchgate.net |

Novel Phosphorylase-Dependent Metabolic Pathways

Beyond the well-established hydrolytic pathways, recent research has uncovered novel, highly efficient metabolic routes for N-glycan components that utilize phosphorylases instead of hydrolases. nih.gov This represents a significant paradigm shift in our understanding of carbohydrate metabolism in gut microbes. These pathways are energetically more favorable as they break glycosidic bonds using inorganic phosphate (Pi) rather than water, a process known as phosphorolysis. nih.gov This directly produces a sugar-1-phosphate, saving the cell one molecule of ATP that would otherwise be required for phosphorylation by a hexokinase. nih.gov

A key example of this is found in Bacteroides thetaiotaomicron. This bacterium possesses a gene cluster for N-glycan metabolism that encodes a novel β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (ManGlcNAc phosphorylase), an enzyme belonging to the GH130 family. nih.govmicrobiologyresearch.org After extracellular and periplasmic glycoside hydrolases degrade larger N-glycans down to the core structure β-1,4-d-mannosyl-N-acetyl-d-glucosamine (ManGlcNAc), this disaccharide is transported into the cytoplasm. nih.gov Inside the cell, the GH130 phosphorylase (BT1033) catalyzes the reversible phosphorolysis of ManGlcNAc, yielding α-D-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.govresearchgate.net The α-D-mannose 1-phosphate can then directly enter central metabolic pathways, such as glycolysis, bypassing the need for ATP-dependent phosphorylation. nih.gov This phosphorylase-dependent pathway provides a distinct metabolic advantage, allowing for more efficient energy utilization from host-derived glycans. nih.gov

| Enzyme | GH Family | Substrate | Products | Metabolic Advantage | Reference |

|---|---|---|---|---|---|

| β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033) | GH130 | β-1,4-d-mannosyl-N-acetyl-d-glucosamine (ManGlcNAc) | α-D-mannose 1-phosphate + N-acetyl-d-glucosamine | Saves one ATP molecule per disaccharide by directly producing a phosphorylated sugar. | nih.gov |

Advanced Methodologies for Analysis and Synthesis

Spectrometric Techniques for Structural Elucidation

Spectrometric methods are indispensable for determining the molecular weight, composition, and sequence of oligosaccharides.

Mass Spectrometry (MS, MSⁿ, LC-MS) and Derivatization Strategies (e.g., Permethylation)

Mass spectrometry (MS) is a cornerstone technique for the analysis of oligosaccharides, providing information on molecular weight and composition. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures. Tandem mass spectrometry (MS/MS or MSⁿ) offers deeper structural insights by fragmenting the parent ion and analyzing the resulting product ions, which can reveal sequence, linkage, and branching information. nih.gov

Derivatization Strategies: To enhance ionization efficiency and improve the quality of mass spectra, derivatization techniques are often employed. Permethylation, a process that replaces all hydrogen atoms of hydroxyl and carboxyl groups with methyl groups, is a widely used strategy. nih.gov This derivatization reduces the polarity of the oligosaccharide, making it more amenable to reverse-phase LC separation and improving the reproducibility and quantitation of the analysis. nih.gov Permethylated oligosaccharides also exhibit predictable fragmentation patterns in MS/MS, yielding both glycosidic and cross-ring fragments that provide detailed structural information. nih.gov

Another derivatization method involves the use of 1-phenyl-3-methyl-5-pyrazolone (PMP), which can be used for the analysis of monosaccharides released after acid hydrolysis of the oligosaccharide. nih.gov This allows for the determination of the monosaccharide composition.

Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods used for oligosaccharide analysis. nih.gov ESI is particularly well-suited for coupling with LC, while MALDI is a soft ionization technique that produces minimal fragmentation, making it ideal for determining the molecular weight of intact oligosaccharides. youtube.com

The table below summarizes common MS techniques and their applications in the analysis of oligosaccharides like Mannosyl(5)-N-acetyl(2)-glucose.

| Technique | Application | Key Advantages |

| Mass Spectrometry (MS) | Determination of molecular weight and composition. nih.gov | High sensitivity and accuracy. |

| Tandem Mass Spectrometry (MS/MS, MSⁿ) | Elucidation of sequence, linkage, and branching patterns. nih.gov | Provides detailed structural information. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and analysis of complex oligosaccharide mixtures. nih.govshimadzu.com | Combines the separation power of LC with the detection capabilities of MS. |

| Permethylation | Derivatization to improve ionization and fragmentation. nih.gov | Enhances signal, improves chromatographic separation, and provides predictable fragmentation. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

A significant challenge in oligosaccharide analysis is the differentiation of isomers, which have the same mass but differ in their three-dimensional structure. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique to address this challenge. nih.govacs.org IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to traditional MS. acs.org

This technique can resolve isomeric oligosaccharides that are indistinguishable by MS alone, including those that differ in stereochemistry, anomeric configuration, or linkage positions. scilit.comnih.gov By coupling IMS with tandem MS, it is possible to obtain individual mass spectra for each separated isomer, leading to a more complete structural characterization of complex mixtures. nih.govnih.gov The separation occurs on a millisecond timescale, making it compatible with LC-MS workflows. acs.org

The ability of IMS-MS to differentiate isomers is highlighted in the following table:

| Isomer Type | Differentiation by IMS-MS | Significance |

| Stereoisomers | Can be resolved based on differences in their collision cross-section. scilit.com | Crucial for determining the specific monosaccharide components (e.g., glucose vs. mannose). |

| Anomeric Isomers (α vs. β) | Can be separated due to variations in their gas-phase conformation. scilit.com | Important for defining the precise glycosidic linkage. |

| Linkage Isomers | Differentiable based on the overall shape of the oligosaccharide. scilit.com | Key to establishing the correct connectivity between monosaccharide units. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Linkage and Anomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of carbohydrates, providing definitive information on linkage positions and anomeric configurations. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the intricate structures of oligosaccharides.

1D ¹H-NMR: The anomeric protons of sugar residues typically resonate in a distinct region of the ¹H-NMR spectrum (around 4.3-5.9 ppm). creative-proteomics.com The chemical shift and the scalar coupling constant (³J(H1,H2)) of the anomeric proton are highly informative. For instance, α-anomers generally have a smaller ³J(H1,H2) coupling constant (2-4 Hz) compared to β-anomers (7-9 Hz) in gluco- and galacto-configured pyranoses. unimo.it However, for manno-configured residues, the opposite is true, with the α-anomer having a larger coupling constant. unimo.it

2D NMR: A suite of 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are used to establish the complete proton and carbon assignments and to determine the glycosidic linkages.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual monosaccharide residues. unimo.it

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, aiding in the assignment of carbon resonances. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying the glycosidic linkage between sugar units. rsc.org

The table below summarizes key NMR parameters and their structural interpretations.

| NMR Parameter | Structural Information | Typical Values/Observations |

| ¹H Chemical Shift (Anomeric) | Anomeric configuration and sugar identity. nih.govcreative-proteomics.com | α-anomers are typically downfield from β-anomers. creative-proteomics.com |

| ¹³C Chemical Shift (Anomeric) | Anomeric configuration. nih.gov | β-anomers are usually at a lower field than α-anomers. nih.gov |

| ³J(H1,H2) Coupling Constant | Anomeric configuration. unimo.it | ~2-4 Hz for α-anomers, ~7-9 Hz for β-anomers (gluco/galacto). unimo.it |

| HMBC Correlations | Glycosidic linkage position. rsc.org | Correlation between the anomeric proton of one residue and the linkage carbon of the adjacent residue. |

Chromatographic Separation Techniques

Chromatography is fundamental for the purification and separation of oligosaccharides from complex mixtures prior to structural analysis.

High-Performance Liquid Chromatography (HPLC) and Rapid Resolution Reversed-Phase Chromatography

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of oligosaccharides. nih.gov Various HPLC modes can be employed, including normal-phase, reversed-phase, and size-exclusion chromatography. shimadzu.com

Reversed-Phase HPLC (RP-HPLC): For oligosaccharides, which are highly polar, RP-HPLC is often performed after derivatization to increase their hydrophobicity. nih.gov Permethylation or pyridylamination are common derivatization strategies. nih.govresearchgate.net The use of C18 or C30 columns can provide excellent separation of derivatized oligosaccharides, including isomers. researchgate.net Rapid resolution liquid chromatography (RRLC) or ultra-high-performance liquid chromatography (UHPLC) systems, which use columns with smaller particle sizes, can achieve faster separations and higher resolution. nih.gov

The choice of stationary phase and mobile phase is critical for achieving optimal separation. The table below provides examples of HPLC conditions for oligosaccharide analysis.

| Chromatographic Mode | Stationary Phase | Mobile Phase | Application |

| Reversed-Phase HPLC | C18, C30 researchgate.net | Acetonitrile/Water gradient | Separation of derivatized oligosaccharides. |

| Normal-Phase/HILIC | Amide, Amine mdpi.com | Acetonitrile/Water gradient | Separation of native or labeled oligosaccharides. |

| Size-Exclusion Chromatography | Hydrophilic polymers shimadzu.com | Aqueous buffers | Separation based on molecular size. |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of underivatized carbohydrates. nih.gov At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on strong anion-exchange columns. thermofisher.com The separation is based on the number, position, and acidity of the hydroxyl groups, enabling the resolution of closely related oligosaccharides, including isomers. thermofisher.com

Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of carbohydrates without the need for derivatization. usda.gov The detection process involves the electrochemical oxidation of the analytes at the surface of a gold electrode. usda.gov HPAEC-PAD is widely used for monosaccharide composition analysis after acid hydrolysis of oligosaccharides, as well as for the profiling of complex oligosaccharide mixtures. nih.govlcms.cz

The table below outlines the key features of HPAEC-PAD for carbohydrate analysis.

| Feature | Description | Advantage |

| Separation Mechanism | Anion-exchange at high pH. thermofisher.com | High-resolution separation of underivatized carbohydrates, including isomers. |

| Detection Method | Pulsed Amperometric Detection (PAD). usda.gov | Sensitive and direct detection without derivatization. |

| Applications | Monosaccharide composition analysis, oligosaccharide profiling. nih.gov | Versatile for both quantitative and qualitative analysis. |

Enzymatic Approaches for Structural Analysis and Functional Studies

Enzymatic methods are indispensable for the detailed structural characterization of Man₅GlcNAc₂. These techniques leverage the high specificity of glycosidases to dissect the complex architecture of the glycan.

The sequential digestion of glycans using a panel of highly specific exoglycosidases is a powerful technique for determining their sequence and linkage. sigmaaldrich.com Exoglycosidases cleave terminal monosaccharides from the non-reducing end of an oligosaccharide, and their specificity provides information about the linkage, stereochemistry, and anomeric configuration of the terminal residue. nih.govnih.gov This method, often coupled with high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) or mass spectrometry, allows for the step-by-step deconstruction of the glycan structure. thermofisher.comresearchgate.net

For the analysis of Man₅GlcNAc₂, a specific array of exoglycosidases is employed. The process typically begins with the release of the N-glycan from the glycoprotein (B1211001) by an endoglycosidase, such as Peptide-N-Glycosidase F (PNGase F). The released glycan pool, containing Man₅GlcNAc₂, is then subjected to digestion with specific mannosidases. For instance, α1-2,3,6-mannosidase can be used to cleave terminal mannose residues. researchgate.net The change in the chromatographic profile or mass spectrum after each enzymatic treatment reveals the type and linkage of the removed monosaccharide.

Table 1: Illustrative Exoglycosidase Digestion Panel for Man₅GlcNAc₂ Analysis

| Step | Enzyme | Specificity | Expected Product from Man₅GlcNAc₂ | Analysis Method |

| 1 | α1-2 Mannosidase | Cleaves terminal α1-2 linked mannose | Man₄GlcNAc₂ | HPAE-PAD, MALDI-MS |

| 2 | α1-3,6 Mannosidase | Cleaves terminal α1-3 and α1-6 linked mannose | Man₃GlcNAc₂ (core) | HPAE-PAD, MALDI-MS |

| 3 | β-Mannosidase | Cleaves β1-4 linked mannose | Man₂GlcNAc₂ | HPAE-PAD, MALDI-MS |

| 4 | β-N-Acetylhexosaminidase | Cleaves terminal β-linked GlcNAc | Man₂GlcNAc | HPAE-PAD, MALDI-MS |

This table is a simplified representation. The actual digestion strategy may vary based on the specific isomer of Man₅GlcNAc₂ and the availability of specific enzymes.

Chemo-Enzymatic Synthesis of Man₅GlcNAc₂ Analogs and Intermediates for Research

The synthesis of homogeneous N-glycans and their analogs is crucial for investigating their biological roles. Chemo-enzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, have become a powerful tool for producing complex glycans like Man₅GlcNAc₂. nih.gov

A common strategy involves the chemical synthesis of a core glycan structure, which is then elaborated by specific glycosyltransferases. For instance, Man₅GlcNAc₂-oxazoline can be synthesized and used as a donor substrate for endo-β-N-acetylglucosaminidases (ENGases) to glycosylate peptides or proteins at a specific asparagine residue. rsc.org This method allows for the creation of well-defined glycopeptides bearing the Man₅GlcNAc₂ structure, which are valuable tools for immunological and cell-targeting studies. rsc.org

Furthermore, chemo-enzymatic methods can be used to generate a variety of Man₅GlcNAc₂ analogs and intermediates. This can involve the synthesis of modified monosaccharide building blocks that are then incorporated into the glycan structure using a series of enzymatic reactions. These analogs are instrumental in probing enzyme-substrate interactions and in the development of glycosylation inhibitors.

Table 2: Examples of Chemo-Enzymatically Synthesized Man₅GlcNAc₂ Analogs and Intermediates

| Compound | Synthetic Approach | Application |

| Man₅GlcNAc₂-oxazoline | Chemical synthesis of the core followed by enzymatic extension and final chemical modification. | Donor substrate for ENGase-catalyzed synthesis of homogeneous glycopeptides. rsc.org |

| Fluorinated Man₅GlcNAc₂ | Incorporation of fluorinated mannose or glucose analogs during enzymatic synthesis. | Probes for studying protein-carbohydrate interactions and enzyme mechanisms. |

| Man₅GlcNAc₂-Asn-Peptide | ENGase-catalyzed transfer of Man₅GlcNAc₂-oxazoline to a GlcNAc-Asn-peptide. | Vaccine candidates and tools for studying antigen presentation. rsc.org |

| Biotinylated Man₅GlcNAc₂ | Enzymatic synthesis followed by chemical biotinylation at the reducing end. | Probes for affinity-based studies and detection. |

Fluorescence Derivatization Techniques (e.g., 2-Aminobenzoic Acid Labeling) for Detection and Quantification

Due to the lack of a strong chromophore, native glycans are difficult to detect using standard UV-Vis absorption or fluorescence spectroscopy. sigmaaldrich.com To overcome this, fluorescence derivatization techniques are widely employed to enhance the sensitivity of detection, particularly in conjunction with separation methods like high-performance liquid chromatography (HPLC). thermofisher.comnih.gov

A prevalent method is the reductive amination of the glycan's reducing terminus with a fluorescent tag. 2-Aminobenzoic acid (2-AA) is a commonly used labeling reagent that reacts with the free aldehyde group of the glycan to form a stable, fluorescent derivative. sigmaaldrich.comnih.gov This labeling is stoichiometric, allowing for accurate quantification of the glycans. nih.gov The 2-AA labeled glycans can then be separated by HPLC, often using hydrophilic interaction liquid chromatography (HILIC), and detected with high sensitivity by a fluorescence detector. researchgate.netsigmaaldrich.com This approach is suitable for profiling complex mixtures of N-glycans, including high-mannose structures like Man₅GlcNAc₂. researchgate.net

The enhanced sensitivity provided by 2-AA labeling allows for the analysis of small sample quantities and the detection of low-abundance glycan species. sigmaaldrich.com The resulting fluorescently tagged glycans are also compatible with mass spectrometry, enabling further structural characterization. nih.govsigmaaldrich.com

Table 3: Key Aspects of 2-Aminobenzoic Acid (2-AA) Labeling for Man₅GlcNAc₂ Analysis

| Parameter | Description |

| Reaction | Reductive amination between the aldehyde group of the glycan and the amino group of 2-AA. nih.gov |

| Reagents | 2-Aminobenzoic acid (2-AA), a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane). nih.gov |

| Detection Method | HPLC with Fluorescence Detection (FLD). thermofisher.com |

| Excitation/Emission | Excitation typically around 315-320 nm; Emission around 400-420 nm. sigmaaldrich.com |

| Quantification | Relative and absolute quantification based on fluorescence intensity. nih.gov |

| Advantages | High sensitivity, stable derivative, compatibility with MS, enables quantitative analysis. nih.govsigmaaldrich.com |

Future Research Directions and Unanswered Questions

Deeper Understanding of Man₅GlcNAc₂ Isomer-Specific Functions

The Man₅GlcNAc₂ structure is not a single entity but can exist as a family of isomers. The precise arrangement of the five mannose residues is critical, as different isomers likely possess distinct functional roles. The separation and characterization of glycan isomers are known to be biologically important because they often represent products of different biosynthetic pathways. nih.gov For instance, studies on the N-glycans in Schizosaccharomyces pombe revealed that specific galactosyltransferase enzymes are responsible for creating distinct isomers, highlighting how enzymatic specificity generates structural diversity. nih.gov

However, a detailed understanding of the isomer-specific functions for Man₅GlcNAc₂ is still in its infancy. Future research must focus on:

Structural Elucidation: Developing methods to isolate and definitively determine the structure of each Man₅GlcNAc₂ isomer.

Functional Assays: Designing experiments to probe how different isomers interact with chaperones, lectins, and processing enzymes in the endoplasmic reticulum and Golgi apparatus.

Biological Relevance: Investigating whether specific isomers are preferentially used for certain glycoproteins or under particular cellular conditions, which could imply unique roles in protein folding, quality control, and signaling. ontosight.aiontosight.ai

Elucidation of Regulatory Mechanisms Governing Man₅GlcNAc₂ Biosynthesis and Processing

The creation of Man₅GlcNAc₂ on its dolichol-pyrophosphate carrier (Dol-PP-Man₅GlcNAc₂) is a highly ordered process that occurs on the cytoplasmic face of the endoplasmic reticulum. nih.govnih.gov This synthesis involves the sequential action of specific mannosyltransferases.

| Enzyme (Gene Product) | Function in Man₅GlcNAc₂ Biosynthesis |

| Alg1 | Catalyzes the addition of the first mannose residue. nih.govnih.gov |

| Alg2 | Adds the second and third mannose residues. nih.govnih.gov |

| Alg11 | Adds the fourth and fifth mannose residues. nih.govnih.gov |

While the enzymatic sequence is known, the mechanisms that regulate the efficiency and coordination of these steps are not fully understood. The regulation of glycosylation pathways is often complex; for example, O-mannosylation requires the co-expression of two homologous gene products (POMT1 and POMT2) to form an active enzyme complex. researchgate.netacs.org This suggests that the assembly and activity of the Alg enzymes could be similarly regulated by protein-protein interactions or other cellular factors.

Furthermore, studies in fungal pathogens show that different isoforms of mannosyltransferases can have distinct biological roles, such as in biofilm formation, and are critical for the organism's fitness and virulence. nih.govasm.org This points to sophisticated regulatory networks that control the expression and activity of these enzymes in response to cellular needs and environmental cues. nih.gov Future work should aim to uncover these regulatory layers, including transcriptional control of the ALG genes and post-translational modifications of the enzymes themselves. nih.govpsu.edu

Role of Man₅GlcNAc₂ in Non-Canonical Glycosylation Pathways

N-linked glycosylation canonically occurs on asparagine (Asn) residues within the sequon Asn-X-Ser/Thr (where X is any amino acid except proline). nih.gov However, a growing body of evidence reveals that N-glycosylation can also occur at non-canonical sites, particularly the Asn-X-Cys sequon. nih.govnih.gov This "alternative glycosylation" expands the scope of the glycoproteome and its functional diversity. nih.gov

This non-canonical glycosylation utilizes the same machinery as the canonical pathway, meaning the oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred from a dolichol donor to the non-canonical site. nih.gov Since Man₅GlcNAc₂ is the direct precursor that is flipped into the ER lumen before being built into the final donor glycan, it is intrinsically linked to this process. Research is needed to determine if the Man₅GlcNAc₂ intermediate itself, or specific isomers of it, can be directly or indirectly involved in signaling or regulating the glycosylation of these non-canonical sites. Understanding this could reveal novel biological functions and regulatory checkpoints.

Development of Novel Analytical Probes and Tools for Man₅GlcNAc₂ Research

A significant barrier to understanding Man₅GlcNAc₂ is the lack of tools for its specific detection and visualization in a cellular context. Current analysis often relies on mass spectrometry after releasing the glycans from proteins, which does not provide spatial or dynamic information. nih.gov The development of novel analytical probes is essential.

Future research in this area includes:

Fluorescent Probes: Designing small molecule probes that can specifically bind to the Man₅GlcNAc₂ structure. The development of fluorescent probes for other biological molecules, like human serum albumin or bacterial DNA, demonstrates the feasibility of this approach. nih.govrsc.org Such probes would enable real-time imaging of Man₅GlcNAc₂ trafficking and processing within the cell.

Antibodies and Lectins: Generating monoclonal antibodies or engineering lectins with high specificity for the Man₅GlcNAc₂ core structure, including its various isomers.

Advanced Spectroscopy Techniques: Employing alternative analytical methods, such as infrared spectroscopy combined with machine learning algorithms like support vector regression, to characterize glycosylation patterns on intact proteins, which could be adapted to specifically identify Man₅GlcNAc₂-containing glycoforms. researchgate.net

Expanding Chemo-Enzymatic Synthesis for Advanced Glycan Engineering

Chemo-enzymatic synthesis, which combines the flexibility of chemical methods with the high selectivity of enzymes, has become a powerful tool for producing well-defined N-glycans. frontiersin.org This approach is crucial for creating homogeneous glycoproteins for research and therapeutic use. nih.gov

Significant progress has been made in the chemo-enzymatic synthesis of Man₅GlcNAc₂-containing structures. Researchers have successfully used recombinant Alg1, Alg2, and Alg11 enzymes to build Dol-PP-Man₅GlcNAc₂ analogs from synthetic lipid-linked precursors. nih.govnih.govresearchgate.net These synthetic glycans were then successfully used as donor substrates in subsequent glycosylation reactions catalyzed by oligosaccharyltransferase, demonstrating their functionality. nih.gov

Expanding on this work is a key future direction:

Isomer-Specific Synthesis: Developing chemo-enzymatic strategies to selectively synthesize specific isomers of Man₅GlcNAc₂. This would provide the pure compounds necessary to investigate the isomer-specific functions described in section 8.1.

Glycan Remodeling: Using the synthesized Man₅GlcNAc₂ as a scaffold for further enzymatic modification to build more complex and branched N-glycans. Glycoengineering in plants, for example, has successfully used human enzymes to create human-type branched N-glycans on recombinant proteins. nih.gov

Novel Glycoconjugates: Applying chemo-enzymatic synthesis to attach Man₅GlcNAc₂ and its derivatives to novel protein backbones or other molecules, creating new tools for research and potential therapeutics. chemrxiv.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Mannosyl(5)-N-acetyl(2)-glucose in glycoprotein samples?

- Methodological Answer : The phenol-sulfuric acid method is a standard colorimetric assay for detecting reducing sugars, including oligosaccharides like this compound. This method involves reacting the sample with phenol and concentrated sulfuric acid, producing a stable orange-yellow color measurable at 490 nm . For higher sensitivity (detection limits of 10–100 pmol), fluorescent labeling (e.g., 2-AB tagging) combined with HPLC or MALDI-MS is preferred. Fluorescence detection (ex: 360 nm, em: 425 nm) ensures specificity in complex matrices .

Q. How is this compound purified from natural glycoproteins?

- Methodological Answer : Purification typically involves enzymatic release (e.g., using endoglycosidases like Endo H) or hydrazinolysis to cleave N-linked glycans from glycoproteins such as human α-1 acid glycoprotein (hAAGP) or porcine thyroglobulin. Subsequent steps include normal-phase HPLC (e.g., LudgerSep™ columns) and size-exclusion chromatography. Purity (>90%) is validated via ¹H-NMR and HPLC .

Advanced Research Questions

Q. How can conflicting structural data (e.g., molecular weight discrepancies) between MALDI-MS and HPLC be resolved?

- Methodological Answer : Discrepancies may arise from ionization efficiency in MALDI-MS or column retention variability in HPLC. Cross-validation using orthogonal techniques is critical:

- Enzymatic digestion : Treat with α-mannosidase to confirm mannose content via shifts in HPLC profiles .

- NMR spectroscopy : ¹H-NMR can resolve anomeric proton signals (e.g., α-1,2 vs. α-1,6 linkages) to clarify branching patterns .

- High-resolution MS : ESI-TOF provides exact mass data to distinguish between isobaric isomers .

Q. What experimental strategies elucidate the biosynthetic role of this compound in N-linked glycosylation?

- Methodological Answer :

- Metabolic labeling : Use ¹⁴C- or ³H-labeled mannose/GlcNAc precursors in CHO cell cultures to track glycan assembly kinetics .

- Knockout studies : CRISPR/Cas9 deletion of mannosyltransferases (e.g., ALG3 or ALG12) disrupts Man₅GlcNAc₂ formation, enabling functional analysis via lectin blotting or glycan profiling .

- Structural analogs : Introduce synthetic acceptors (e.g., conformationally locked glucosamine derivatives) to probe enzyme specificity, as seen in glycosylation reactions with mannosyl bromides .

Q. How do researchers address challenges in synthesizing this compound with correct stereochemistry?

- Methodological Answer :

- Protecting group strategy : Temporarily mask hydroxyl groups on GlcNAc acceptors to prevent undesired α-linkage formation. For example, benzylidene protection of GlcNAc improves β-selectivity in mannosylations .

- Catalytic control : Silver silicate promoters enable stereoselective SN2 displacements in mannosyl bromide reactions, minimizing oxocarbenium ion intermediates that lead to α-products .

- Post-synthetic validation : Confirm stereochemistry via NOESY NMR (to detect spatial proximity of key protons) and enzymatic hydrolysis with linkage-specific mannosidases .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in glycan structural studies?

- Methodological Answer :

- Standardized protocols : Adopt ACS-style documentation for experimental details (e.g., HPLC gradient profiles, enzyme batch numbers) to mitigate variability .

- Negative controls : Include mock-digested samples (no enzyme) to rule out environmental carbohydrate contamination during purification .

- Inter-lab validation : Share samples with independent labs for cross-technique analysis (e.g., comparing MALDI-MS data from two facilities) .

Experimental Design Considerations

Q. How should researchers design experiments to study the functional impact of this compound on glycoprotein folding?

- Methodological Answer :

- In vitro folding assays : Refold denatured glycoproteins (e.g., ribonuclease B) in the presence/absence of this compound. Monitor folding efficiency via circular dichroism (CD) spectroscopy .

- Calorimetry : Use isothermal titration calorimetry (ITC) to measure binding affinity between the oligosaccharide and chaperones like calnexin .

- Cell-free systems : Reconstitute ER-derived vesicles to observe real-time glycan trimming and its effect on protein trafficking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.